(Z)-5-chloro-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-5-chloro-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing nitrogen and sulfur atoms . Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .
Molecular Structure Analysis
The molecular structure of “(Z)-5-chloro-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide” likely involves a thiazole ring, which is a good pharmacophore nucleus due to its various pharmaceutical applications . The thiazole ring is present in more than 18 FDA-approved drugs .
Chemical Reactions Analysis
Thiazole derivatives, including “(Z)-5-chloro-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide”, can exhibit a strong cytotoxic effect against cancer cell lines, indicating the beneficial role of a strong electron-donating hydroxyl group in position 4 of the benzene ring as a substituent at the thiazole ring .
Scientific Research Applications
Synthesis and Characterization
- Research demonstrates the synthesis of similar compounds, where derivatives of benzo[b]thiophene are created through reactions involving nitrobenzaldehyde and malonic acid, leading to potential antibacterial applications against various bacteria (Havaldar, Bhise, & Burudkar, 2004).
- Another study discusses the synthesis of thiazolidinone derivatives, indicating their potential as antimicrobial and anticancer agents. These compounds, including variations of thiophene carboxamides, show significant biological activity (Deep, Kumar, Narasimhan, Lim, Ramasamy, Mishra, & Mani, 2016).
Biological Activity
- The biological activity of related compounds includes antimicrobial and antifungal effects. For example, benzothiophene derivatives have been tested for their efficacy against bacteria and fungi, indicating the potential therapeutic applications of similar compounds (Zhu, Wang, Zhang, Xiong, Yu, & Li, 2014).
- Additionally, thiazolidinone derivatives have shown promising results in anticancer studies, suggesting the possibility of (Z)-5-chloro-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide being used in cancer research (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Future Directions
The future directions for research on “(Z)-5-chloro-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiazophene-2-carboxamide” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications, as well as the development of new synthetic methods and structural prototypes .
properties
IUPAC Name |
5-chloro-N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4S2/c1-23-7-6-18-10-3-2-9(19(21)22)8-12(10)25-15(18)17-14(20)11-4-5-13(16)24-11/h2-5,8H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHRNIQNMZSUHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-chloro-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.